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Compound of Interest

Compound Name: Cyclohexane-1,1-diol

Cat. No.: B8406456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of Cyclohexane-1,1-diol (CAS

Number: 28553-75-5), a geminal diol that exists in equilibrium with cyclohexanone in aqueous

media. Due to its transient nature, isolating pure Cyclohexane-1,1-diol is challenging. This

document summarizes its known properties, outlines experimental approaches for its in-situ

identification, and presents theoretically derived spectral data to aid in its characterization. The

methodologies and data presented are intended to support researchers in understanding and

working with this compound, particularly in the context of its equilibrium with cyclohexanone.

Chemical Identification and Properties
Cyclohexane-1,1-diol is a unique molecule whose identification is intrinsically linked to its

corresponding ketone, cyclohexanone. The equilibrium between these two forms is a critical

aspect of its chemistry.
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Property Value Source

CAS Number 28553-75-5 [1]

Molecular Formula C6H12O2 [1]

Molecular Weight 116.16 g/mol [1]

IUPAC Name Cyclohexane-1,1-diol [1]

Synonyms Monohydrated cyclohexanone N/A

The Cyclohexanone-Cyclohexane-1,1-diol
Equilibrium
The primary challenge in studying Cyclohexane-1,1-diol is its existence in a dynamic

equilibrium with cyclohexanone in the presence of water. This hydration reaction is a reversible

nucleophilic addition to the carbonyl group of cyclohexanone.

The equilibrium constant (Khyd) for this reaction is a key parameter for researchers. While

direct measurement for cyclohexanone is not readily available in the literature, it is known to be

less than that of simpler ketones like acetone, indicating that the equilibrium favors the ketone

form under standard conditions.
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Figure 1: Cyclohexanone Hydration Equilibrium
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Experimental Protocols for Identification
Direct synthesis and isolation of pure Cyclohexane-1,1-diol are not practical due to the

unfavorable equilibrium. Therefore, characterization relies on in-situ analytical techniques

performed on aqueous solutions of cyclohexanone.

In-Situ Nuclear Magnetic Resonance (NMR)
Spectroscopy
Objective: To identify the signals of Cyclohexane-1,1-diol in an equilibrium mixture with

cyclohexanone.

Methodology:

Sample Preparation: Prepare a saturated solution of high-purity cyclohexanone in deuterium

oxide (D₂O). The use of D₂O is crucial to avoid a large solvent signal in the ¹H NMR

spectrum.

NMR Data Acquisition:

Acquire ¹H and ¹³C NMR spectra of the solution at a controlled temperature (e.g., 298 K).

Use a high-field NMR spectrometer for better signal resolution.

For ¹³C NMR, a sufficient number of scans will be necessary to observe the signal of the

diol, which will be present in a lower concentration.

Spectral Analysis:

In the ¹³C NMR spectrum, the signal for the carbonyl carbon of cyclohexanone will be

observed around 212 ppm. A smaller signal, expected to be in the range of 90-100 ppm,

can be attributed to the quaternary carbon of Cyclohexane-1,1-diol (C(OH)₂).

In the ¹H NMR spectrum, the signals for the cyclohexane ring protons will be complex due

to the presence of both cyclohexanone and Cyclohexane-1,1-diol. The hydroxyl protons

of the diol will likely be a broad singlet, and its position will be dependent on concentration

and temperature.
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Predicted Spectroscopic Data
In the absence of experimental spectra of the pure compound, computational methods provide

a valuable tool for predicting the spectroscopic properties of Cyclohexane-1,1-diol. The

following data are based on theoretical calculations and should be used as a reference for

comparison with in-situ experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)

C1 (C(OH)₂) 95 ± 5

C2, C6 35 ± 5

C3, C5 25 ± 5

C4 28 ± 5

Table 3: Predicted Key IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (hydroxyl) 3600 - 3200 Strong, Broad

C-H stretch (alkane) 2950 - 2850 Strong

C-O stretch 1100 - 1000 Medium

Table 4: Predicted Mass Spectrometry Fragmentation
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m/z Proposed Fragment

116 [M]⁺ (Molecular Ion)

98 [M - H₂O]⁺

83 [M - H₂O - CH₃]⁺

57 [C₄H₉]⁺

Experimental and Characterization Workflow
The following diagram illustrates a logical workflow for the identification and characterization of

Cyclohexane-1,1-diol in an aqueous medium.
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Figure 2: Experimental Workflow for Characterization
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Stability and Handling
Cyclohexane-1,1-diol is expected to be stable only in aqueous solutions. Attempts to isolate it

will likely result in dehydration back to cyclohexanone. Therefore, all studies should be

conducted in an aqueous environment. Standard laboratory safety precautions for handling

ketones should be followed when working with solutions of cyclohexanone.

Conclusion
Cyclohexane-1,1-diol presents a unique case for chemical characterization due to its

equilibrium with cyclohexanone. While the pure compound is elusive, this guide provides a

framework for its identification and study within its aqueous environment. The combination of

in-situ experimental techniques and computational predictions offers a robust approach for

researchers and drug development professionals to understand the properties and behavior of

this geminal diol. The provided data and protocols serve as a foundational resource for future

investigations into the role of Cyclohexane-1,1-diol in relevant chemical and biological

systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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